molecular formula C15H13N3O B1216467 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol

5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B1216467
M. Wt: 251.28 g/mol
InChI Key: FEKDIEXJLUWHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of a quinolinol core structure with a pyridinylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with 2-aminomethylpyridine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include quinolinone derivatives, aminomethyl derivatives, and various substituted quinolinol compounds .

Scientific Research Applications

5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-[(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C15H13N3O/c19-13-7-6-11(12-4-3-9-17-15(12)13)10-18-14-5-1-2-8-16-14/h1-9,19H,10H2,(H,16,18)

InChI Key

FEKDIEXJLUWHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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